Comparable Potency to Nevirapine in Wild-Type HIV-1 Inhibition
HIV-1 inhibitor-42 (compound 5b) exhibits potent antiviral activity against the wild-type HIV-1 strain IIIB, with an IC50 value comparable to the established first-generation NNRTI nevirapine [1]. This establishes its baseline potency as a lead candidate for further optimization and study.
| Evidence Dimension | In vitro antiviral potency against wild-type HIV-1 (strain IIIB) |
|---|---|
| Target Compound Data | IC50 = 0.06 μM |
| Comparator Or Baseline | Nevirapine: IC50 = 0.04 μM |
| Quantified Difference | 0.02 μM difference (1.5-fold higher IC50) |
| Conditions | C8166 cell-based assay |
Why This Matters
This data confirms HIV-1 inhibitor-42 is a highly potent NNRTI with activity in the same nanomolar range as a clinically used drug, validating its utility in HIV-1 replication studies.
- [1] Li, Y. M., Luo, R. H., Yang, L. M., Huang, S. M., et al. Design, synthesis and anti-HIV evaluation of 5-alkyl-6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs. Bioorganic Chemistry. 2020; 102: 104041. View Source
